7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Overview
Description
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids for deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.
Scientific Research Applications
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Similar in structure and function, used for protecting amine groups in peptides.
N-Cbz-protected compounds: Another class of protecting groups used in organic synthesis.
N-Fmoc-protected compounds: Used for protecting amines in peptide synthesis, offering different stability and deprotection conditions compared to Boc.
Uniqueness
7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules where selective protection and deprotection are required.
Properties
IUPAC Name |
8,8-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-15(11(17)18)9-7-6-8-20-10(9)14(15,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIDJHXBOPLOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)NC(=O)OC(C)(C)C)CCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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